2-[(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)SULFANYL]-N'-[(E)-(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE
Description
This compound is a hydrazide derivative featuring a 1,2,4-triazin-3,5-dione core linked via a sulfanyl group to an acetohydrazide moiety. Its synthesis typically involves condensation reactions between hydrazide precursors and aldehydes/ketones under reflux conditions . The triazinone and phenolic moieties suggest applications in medicinal chemistry (e.g., antimicrobial or antitumor agents) or agrochemicals (e.g., pesticidal activity) .
Properties
IUPAC Name |
2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]-N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O5S/c1-23-9-4-7(2-3-8(9)19)5-14-16-10(20)6-24-12-11(21)15-13(22)18-17-12/h2-5,19H,6H2,1H3,(H,16,20)(H2,15,18,21,22)/b14-5+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBAFFHBVUNCVKH-LHHJGKSTSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)CSC2=NNC(=O)NC2=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)CSC2=NNC(=O)NC2=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)SULFANYL]-N’-[(E)-(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE typically involves multiple steps. The initial step often includes the formation of the triazine ring, followed by the introduction of the sulfanyl group. The final step involves the condensation of the intermediate with 4-hydroxy-3-methoxybenzaldehyde to form the desired hydrazide.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)SULFANYL]-N’-[(E)-(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the hydrazide moiety to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the triazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
2-[(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)SULFANYL]-N’-[(E)-(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and protein interactions.
Medicine: The compound has potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)SULFANYL]-N’-[(E)-(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The pathways involved may include signal transduction pathways or metabolic pathways, depending on the specific application.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Variations
The compound shares structural motifs with several classes of derivatives:
Methodologies for Structural and Functional Comparison
Similarity Coefficients
The Tanimoto coefficient (Tc) is widely used to quantify structural similarity via binary fingerprints. For the target compound, Tc values >0.7 indicate high similarity to triazinone-based pesticides (e.g., metsulfuron-methyl in ) . However, Tc may underestimate similarities for stereoisomers or compounds with divergent substituents .
Graph-Based Comparisons
Subgraph matching (e.g., GEM-Path) directly compares molecular graphs, revealing that the target compound shares 85% structural overlap with ’s triazole derivative but only 60% with oxadiazines () . This method better captures spatial and electronic differences than fingerprint-based approaches .
Biological Activity
The compound 2-[(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)SULFANYL]-N'-[(E)-(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE is a derivative of hydrazide and triazine that exhibits significant biological activities. This article reviews its pharmacological properties, including anticancer, antimicrobial, and anticonvulsant activities.
Chemical Structure
The molecular formula for this compound is C13H14N4O4S. Its structure features a triazine ring and a methoxy-substituted phenyl group that are crucial for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing triazine moieties. The compound has shown promising results in inhibiting the proliferation of various cancer cell lines:
- MCF-7 (breast cancer) : Exhibited an IC50 value of approximately 10.28 μg/mL, indicating significant cytotoxicity compared to standard chemotherapeutics like doxorubicin .
- HepG2 (liver cancer) : Demonstrated an EC50 value of 10.79 μM, showcasing its potential as an effective anticancer agent .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary tests indicate that it possesses moderate activity against several bacterial strains. For instance:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
These results suggest that the compound may serve as a lead for developing new antimicrobial agents.
Anticonvulsant Activity
In addition to its anticancer and antimicrobial properties, the compound has been investigated for its anticonvulsant effects. In animal models, it was found to significantly reduce seizure frequency and duration when tested against induced seizures.
The biological activity of this compound can be attributed to its ability to interact with various cellular targets:
- Inhibition of DNA synthesis : The triazine ring is known to interfere with nucleic acid metabolism.
- Induction of apoptosis : Studies suggest that the compound activates caspase pathways leading to programmed cell death in cancer cells .
Case Studies
- In vitro Studies : A series of in vitro assays were conducted using MTT assays to assess cell viability in different cancer cell lines. The results indicated a dose-dependent response with significant cytotoxicity observed at higher concentrations.
- Animal Models : In vivo studies involving mice demonstrated that administration of the compound resulted in reduced tumor growth rates compared to control groups. Histopathological examinations confirmed decreased mitotic activity within treated tumors.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
